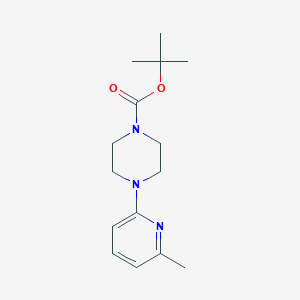

4-Boc-1-(6-methyl-2-pyridyl)piperazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12-6-5-7-13(16-12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVZUFNZJJSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584669 | |

| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127188-33-4 | |

| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-1-(6-methyl-2-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Boc-1-(6-methyl-2-pyridyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS No. 127188-33-4), a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and strategic application in the design of novel therapeutics. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

Strategic Importance in Medicinal Chemistry: The Privileged 1-(6-methyl-2-pyridyl)piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents across a wide range of disease areas, including oncology, psychiatry, and infectious diseases.[1][2] Its value stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These nitrogens can be readily functionalized, allowing for the precise tuning of properties such as solubility, basicity (pKa), and the ability to form crucial hydrogen bond interactions with biological targets.[3]

The subject of this guide, this compound, serves as a strategically protected precursor to the 1-(6-methyl-2-pyridyl)piperazine core. The tert-butyloxycarbonyl (Boc) protecting group on the N4-nitrogen allows for the initial, selective introduction of the piperazine moiety onto the 6-methyl-2-pyridyl scaffold. Subsequent removal of the Boc group unmasks a secondary amine, providing a reactive handle for further molecular elaboration and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] This versatility makes it an invaluable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is fundamental to its safe and effective use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 127188-33-4 | [6][7] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [6][7] |

| Molecular Weight | 277.36 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Melting Point | 80-84 °C | [6] |

| Assay | ≥97% | [6] |

Safety Profile:

| Hazard Statement | Code |

| Acute toxicity, Oral (Category 3) | H301 |

| Skin irritation (Category 2) | H315 |

| Eye irritation (Category 2) | H319 |

| Specific target organ toxicity – single exposure (Respiratory system) (Category 3) | H335 |

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of this compound via Buchwald-Hartwig Amination

The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8] This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, particularly in the synthesis of N-aryl amines.[9]

The logical workflow for this synthesis is depicted below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 97 127188-33-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Serotonergic Landscape: A Technical Guide to BRL-54443, a Selective 5-HT1E/1F Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial topic specified a molecular formula of C15H23N3O2, an extensive search revealed a lack of a sufficiently well-researched and prominent compound for a comprehensive technical guide. Therefore, this guide focuses on the scientifically significant and structurally related compound, BRL-54443 (C14H18N2O), a potent and selective 5-HT1E/1F receptor agonist, to provide a valuable resource for researchers in the field.

Introduction: Unveiling a Tool for Selective Serotonin Receptor Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a critical target for therapeutic intervention in a multitude of physiological and pathological processes.[1][2] Among these, the 5-HT1 receptor subfamily, which is predominantly inhibitory, plays a crucial role in regulating neurotransmitter release and neuronal activity.[3] While subtypes like 5-HT1A and 5-HT1D have been extensively studied and targeted by approved drugs, the 5-HT1E and 5-HT1F receptors have remained comparatively enigmatic. BRL-54443, a piperidinylindole derivative, has emerged as a pivotal pharmacological tool, enabling researchers to dissect the specific functions of these less-characterized receptors.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of BRL-54443, offering a technical resource for its effective utilization in research and drug discovery.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of BRL-54443 is fundamental for its appropriate handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| IUPAC Name | 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | [5] |

| Molecular Formula | C14H18N2O | [5] |

| Molecular Weight | 230.31 g/mol | |

| CAS Number | 57477-39-1 | [5] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO to 50 mM | |

| Storage | Store under desiccating conditions at +4°C for up to 12 months. |

Synthesis of BRL-54443: A Conceptual Pathway

While specific, detailed synthesis protocols for BRL-54443 are often proprietary, a general retrosynthetic analysis suggests a plausible route involving the construction of the substituted indole core followed by the introduction of the methylpiperidine moiety. A key step would likely involve a Fischer indole synthesis or a similar strategy to form the indole ring system from appropriately substituted precursors. The N-methylpiperidin-4-yl group could be introduced via a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, or through a reductive amination process.

The final purification of BRL-54443 would typically involve chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity for biological assays.

Analytical Characterization: Ensuring Identity and Purity

The unambiguous identification and purity assessment of BRL-54443 are critical for the validity of any experimental study. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of BRL-54443. A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution system.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Expected Outcome: A single major peak corresponding to BRL-54443, with purity typically exceeding 98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound. Both ¹H and ¹³C NMR spectra are essential.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, the protons of the piperidine ring, and the N-methyl group. The chemical shifts and coupling patterns would be consistent with the structure of BRL-54443.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for each unique carbon atom in the molecule, further corroborating its structure.

The combination of HPLC and NMR data provides a robust confirmation of both the purity and identity of BRL-54443, ensuring the reliability of subsequent biological experiments.[6][7][8]

Mechanism of Action: Selective Agonism at 5-HT1E and 5-HT1F Receptors

BRL-54443 exerts its biological effects through its potent and selective agonist activity at the 5-HT1E and 5-HT1F receptors.[4][5]

Receptor Binding Affinity

Binding assays have demonstrated the high affinity of BRL-54443 for these two receptor subtypes, with significantly lower affinity for other serotonin receptors and dopamine receptors, highlighting its selectivity.

| Receptor | pKi | Ki (nM) |

| 5-HT1E | 8.7 | 2.0 |

| 5-HT1F | 9.25 | 0.56 |

| 5-HT1A | 7.2 | 63 |

| 5-HT1B | 6.9 | 126 |

| 5-HT1D | 7.2 | 63 |

| 5-HT2A | 5.9 | 1259 |

Data compiled from multiple sources.[4]

This selectivity is crucial for its use as a research tool, as it allows for the specific interrogation of 5-HT1E and 5-HT1F receptor function with minimal off-target effects at typical experimental concentrations.

Signaling Pathways

Furthermore, studies have shown that BRL-54443-induced activation of 5-HT1E receptors can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This ERK activation has been shown to be dependent on Gαi, PKA, and PI3K.[1]

Caption: BRL-54443 signaling cascade.

Experimental Protocols & Applications

BRL-54443 serves as a versatile tool in both in vitro and in vivo experimental settings to probe the function of 5-HT1E/1F receptors.

In Vitro Assays

1. Receptor Binding Assay (Radioligand Displacement):

-

Objective: To determine the binding affinity (Ki) of BRL-54443 for the target receptor.

-

Methodology:

-

Prepare cell membranes expressing the human recombinant 5-HT1E or 5-HT1F receptor.

-

Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]5-HT).

-

Add increasing concentrations of non-labeled BRL-54443.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of BRL-54443 that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: The inclusion of known standard compounds with established affinities for the receptor serves as a positive control and validates the assay performance.

2. Functional Assay (cAMP Measurement):

-

Objective: To assess the functional activity of BRL-54443 as an agonist.

-

Methodology:

-

Culture cells stably expressing the 5-HT1E or 5-HT1F receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of BRL-54443.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Determine the EC50 value (concentration of BRL-54443 that produces 50% of the maximal inhibitory effect).

-

-

Self-Validation: A known agonist for the receptor should be run in parallel to confirm the expected cellular response.

Caption: Experimental workflow for BRL-54443.

In Vivo Applications

BRL-54443 has been utilized in various animal models to investigate the physiological roles of 5-HT1E/1F receptors. For instance, studies have shown that peripheral administration of BRL-54443 can significantly reduce formalin-induced flinching in rats, suggesting a role for these receptors in nociception.

Experimental Considerations for In Vivo Studies:

-

Animal Model: The choice of animal model is critical. It is important to note that the 5-HT1E receptor is not present in rodents, which can complicate the interpretation of results.[2] Therefore, studies investigating 5-HT1E receptor function often rely on primate models or transgenic animals.

-

Route of Administration: BRL-54443 can be administered via various routes, including subcutaneous (s.c.) and intraperitoneal (i.p.) injection. The choice of route will depend on the desired pharmacokinetic profile.

-

Dose-Response Studies: It is essential to conduct dose-response studies to determine the optimal dose for eliciting the desired pharmacological effect while minimizing potential side effects.

-

Behavioral Paradigms: A wide range of behavioral tests can be employed to assess the effects of BRL-54443 on processes such as pain perception, anxiety, and cognition.

Conclusion and Future Directions

BRL-54443 has proven to be an invaluable pharmacological tool for the selective investigation of 5-HT1E and 5-HT1F receptors. Its high affinity and selectivity have enabled researchers to begin to unravel the complex roles of these receptors in various physiological and pathophysiological processes. Future research utilizing BRL-54443 and the development of even more selective ligands will be crucial for further elucidating the therapeutic potential of targeting the 5-HT1E and 5-HT1F receptors for conditions such as migraine, pain, and psychiatric disorders. The continued application of this and similar chemical probes will undoubtedly pave the way for novel drug discovery efforts within the serotonergic system.

References

-

Sharma, A., & Loh, H. H. (2023). Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. Cell Communication and Signaling, 21(1), 235. [Link]

-

Wikipedia. (2026, January 10). BRL-54443. [Link]

-

ResearchGate. (2023). The discovery, structure, and function of 5-HTR1E serotonin receptor. [Link]

-

Tiwari, A., & Mahapatra, M. K. (2023). Structural studies of serotonin receptor family. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

-

Wikipedia. (n.d.). 5-HT receptor. Retrieved January 14, 2026, from [Link]

-

PubMed. (1989). Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron). [Link]

-

PubMed Central. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. [Link]

-

PubMed. (2001). Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart. [Link]

-

ResearchGate. (n.d.). HPLC-NMR, Pharmaceutical Applications. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]

-

ResearchGate. (2014). 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]

-

PubMed. (2003). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. [Link]

Sources

- 1. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Boc-1-(6-methyl-2-pyridyl)piperazine, with a Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive examination of 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS No. 127188-33-4), a key building block in modern medicinal chemistry. The central focus of this document is the critical physicochemical parameter of its melting point. We will delve into the theoretical principles that govern the melting transition of crystalline organic solids, present a detailed, field-proven protocol for its accurate determination, and discuss the profound impact of sample purity on the observed values. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to accurately characterize this and similar pharmaceutical intermediates, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Significance of this compound

This compound, systematically named tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate, is a heterocyclic compound of significant interest in drug discovery. The piperazine ring is a privileged scaffold, found in a multitude of approved drugs due to its ability to modulate aqueous solubility and basicity, and to serve as a versatile linker between different pharmacophoric elements. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective chemical modification at the other nitrogen, making it an invaluable intermediate for synthesizing complex target molecules.[1][2][3]

Given its role as a foundational starting material, the unequivocal confirmation of its identity and purity is paramount. The melting point is a fundamental, yet powerful, first indicator of a solid compound's purity. A sharp and consistent melting point range is often the first hallmark of a pure substance, while a depressed and broad range typically signifies the presence of impurities.[4][5]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The melting point, as reported by multiple chemical suppliers, is consistently cited within a 4-degree range.

| Property | Value | Source(s) |

| CAS Number | 127188-33-4 | [6] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [6] |

| Molecular Weight | 277.36 g/mol | [6][] |

| Appearance | White to off-white powder/solid | [8] |

| Reported Melting Point | 80-84 °C (lit.) | [8] |

The Causality Behind Melting Point Variation: Purity and Molecular Interactions

The seemingly straightforward measurement of a melting point is governed by complex principles of thermodynamics and intermolecular forces. For a compound like this compound, understanding these factors is key to interpreting experimental results correctly.

The Impact of Impurities (Melting Point Depression)

A pure, crystalline solid has a highly ordered, three-dimensional lattice structure. The energy required to overcome the forces holding this lattice together and transition into the liquid phase is specific and results in a sharp, characteristic melting point.[5]

However, the presence of impurities disrupts this crystal lattice.[4] This disruption weakens the overall intermolecular forces, meaning less thermal energy is required to break the lattice apart. This phenomenon leads to two observable effects:

-

Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure compound.

-

Melting Point Broadening: The melting process occurs over a wider temperature range. A pure compound may have a sharp melting range of 0.5-1.0 °C, whereas an impure sample could melt over a range of several degrees.[5]

Therefore, a melting point of "80-84 °C" suggests a sample of acceptable, but not necessarily absolute, purity. A highly purified sample would be expected to exhibit a much narrower range, for example, 83.0-83.5 °C.

Intermolecular Forces and Molecular Structure

The melting point is directly proportional to the strength of the forces between molecules.[9][10][11] The structure of this compound contains several features that influence these forces:

-

Dipole-Dipole Interactions: The presence of polar C-N, C=O, and C-O bonds creates permanent dipoles, leading to electrostatic attractions between molecules.

-

Van der Waals Forces: As a moderately sized molecule (MW 277.36), London dispersion forces contribute significantly to the overall intermolecular attraction.[10][12]

-

Molecular Shape and Packing: The bulky tert-butyl group and the non-planar piperazine ring influence how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules tend to pack more tightly and thus have higher melting points.[4][11][12] Any disruption to this packing, whether from impurities or different crystalline forms (polymorphism), will alter the melting point.

A Self-Validating Protocol for Accurate Melting Point Determination

To obtain reliable and reproducible melting point data, a rigorous and systematic protocol is essential. The capillary method is the standard technique recognized by most pharmacopeias.[13][14]

Required Apparatus and Materials

-

Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a traditional Mel-Temp or Thiele tube setup).

-

Thin-walled capillary tubes (1.3–1.8 mm outer diameter).[14]

-

Mortar and pestle (agate or glass recommended).[13]

-

Spatula.

-

Sample of this compound.

-

Certified melting point standards for temperature calibration (e.g., caffeine, vanillin).

Step-by-Step Experimental Workflow

Step 1: Sample Preparation (The Most Critical Step) The primary source of inaccurate results is improper sample preparation.[13]

-

Ensure Dryness: The sample must be completely dry, as residual solvents can act as impurities and cause melting point depression. Dry the sample under a high vacuum for several hours if necessary.

-

Create a Fine Powder: The sample must be a fine, homogeneous powder to ensure uniform heat transfer.[13] Use a clean, dry mortar and pestle to gently crush any coarse crystals.

-

Load the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom. The ideal sample height is 2-3 mm.[14] An insufficient or loosely packed sample will heat unevenly.

Step 2: Instrument Calibration and Setup

-

Temperature Calibration: Regularly verify the instrument's thermometer accuracy using certified standards with melting points that bracket the expected range of your sample.

-

Set Start Temperature: Program the apparatus to a start temperature approximately 5-10 °C below the expected melting point (e.g., 70 °C for this compound).[14]

Step 3: Measurement Procedure

-

Preliminary Fast Scan (Optional but Recommended): To save time, perform an initial rapid determination with a fast ramp rate (e.g., 10 °C/min) to quickly find the approximate melting range.[5][14] This prevents overshooting the melting point during the careful measurement.

-

Accurate Slow Scan: Prepare a new capillary tube. Allow the instrument to cool below the start temperature. Place the new capillary in the instrument.

-

Heating: Heat the sample at a slow, constant rate of 1-2 °C per minute.[5][14] A slow rate is crucial to ensure the sample and the thermometer are in thermal equilibrium.

-

Observation and Recording: Observe the sample closely through the magnified viewing port.

-

Record T₁ (Onset of Melt): The temperature at which the first drop of liquid appears within the solid matrix.

-

Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.

-

-

Reporting: The result is reported as the melting range, T₁ - T₂.

-

Replicate: Perform the measurement at least twice with fresh samples to ensure reproducibility. The results should be consistent.

Visualized Workflow for Validated Melting Point Measurement

The following diagram illustrates the logical flow for obtaining a validated melting point measurement, emphasizing the cyclical nature of verification and the importance of sample purity.

Caption: Workflow for Accurate Melting Point Determination.

Orthogonal Methods for Purity Verification

While a sharp melting point is a strong indicator of purity, it is not definitive proof. Co-eluting impurities in chromatography or the presence of an eutectic mixture can sometimes be misleading. Therefore, orthogonal analytical techniques must be employed for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, HPLC separates the compound from non-volatile impurities. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the molecular structure of the compound. The absence of unexpected signals provides strong evidence of purity and can help identify the structure of any co-isolated impurities.[17]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for detecting and identifying trace impurities.[15][16]

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique can determine the purity of highly pure (>98.5%) crystalline substances based on the Van't Hoff equation.[18] It provides a quantitative purity value rather than just a qualitative assessment.

Conclusion

The reported melting point of this compound is 80-84 °C. This range, however, should not be accepted without critical evaluation. As this guide has detailed, the observed melting point is intrinsically linked to the purity of the sample. For researchers and drug developers, obtaining a sharp, narrow, and reproducible melting range is a critical first step in quality control. This is achieved not just by using a calibrated instrument, but by adhering to a meticulous protocol centered on correct sample preparation and a slow, controlled heating rate. The validation of a melting point should always be contextualized with data from orthogonal purity-assessment techniques like HPLC and NMR to ensure the utmost confidence in the quality of this vital chemical intermediate.

References

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

-

What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

-

Review on the modern analytical advancements in impurities testing. (n.d.). Preprints.org. Retrieved from [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). JGTPS.com. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. jgtps.com [jgtps.com]

- 4. sciencing.com [sciencing.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

- 13. thinksrs.com [thinksrs.com]

- 14. mt.com [mt.com]

- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 16. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]

- 17. rroij.com [rroij.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Safe Handling of 4-Boc-1-(6-methyl-2-pyridyl)piperazine

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Boc-1-(6-methyl-2-pyridyl)piperazine, a heterocyclic compound utilized in pharmaceutical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of personnel and the integrity of research. The following sections detail hazard identification, appropriate personal protective equipment, emergency procedures, and proper storage and disposal methods.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1][2]:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The target organ for systemic effects is the respiratory system.

Signal Word: Danger

GHS Pictograms:

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This includes engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[3]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Safety glasses with side shields, or a face shield. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5] |

| Skin | Chemical-resistant gloves (Nitrile rubber recommended). Lab coat. | EN 374 (EU) or ASTM F739 (US) | Prevents skin irritation and potential absorption.[3][6] |

| Respiratory | Type P2 (EN 143) or N95 (US) respirator cartridges. | NIOSH (US) or CEN (EU) approved. | Required when handling powders outside of a fume hood or when aerosolization is possible to prevent respiratory tract irritation.[3] |

dot

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following procedures should be followed.

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. [7] Rinse mouth with water.[3] Immediately call a POISON CENTER or doctor.[7][8] |

| Inhalation | Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4][9] If skin irritation persists, get medical advice/attention.[4] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4] |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be formed.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Personal Precautions: Avoid dust formation.[3] Do not breathe dust, vapors, mist, or gas.[10] Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup:

dot

Caption: Step-by-step accidental release response plan.

Handling and Storage

-

Avoid contact with skin and eyes.[3]

-

Avoid formation of dust and aerosols.[3]

-

Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Wash hands thoroughly after handling.[4]

-

Keep container tightly closed in a dry and well-ventilated place.[3][9]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]

-

Store locked up.[4]

Stability and Reactivity

-

Reactivity: No dangerous reactions are known under normal conditions of use.

-

Chemical Stability: The product is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid moisture and incompatible materials.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[3][9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[3]

References

- 4 - Safety Data Sheet. (n.d.).

- 4-[(Aminomethyl)phenyl]piperazine, N1-BOC protected. (2022, May 16). Apollo Scientific.

- N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets. (n.d.). ECHEMI.

- This compound. (n.d.). Sigma-Aldrich.

- 4-(Hydroxymethyl)piperidine, N-BOC protected. (2023, July 5). Apollo Scientific.

- 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine Safety Data Sheet. (n.d.). AK Scientific, Inc.

- SAFETY DATA SHEET. (2018, January 18).

- This compound. (n.d.). Echemi.

- chemical label this compound. (n.d.).

- SAFETY DATA SHEET. (2010, October 13). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

- 1. echemi.com [echemi.com]

- 2. chemical-label.com [chemical-label.com]

- 3. peptide.com [peptide.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Boc-1-(6-methyl-2-pyridyl)piperazine storage conditions

An In-Depth Technical Guide to the Optimal Storage of 4-Boc-1-(6-methyl-2-pyridyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the optimal storage and handling conditions for this compound (CAS 348931-06-6), a key intermediate in pharmaceutical research and development. By examining the chemical vulnerabilities inherent in its structure—specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the piperazine and pyridine moieties—we delineate the scientific rationale for preventative storage measures. This document offers detailed protocols for storage, handling, and stability assessment, designed to ensure the long-term integrity and purity of the compound for researchers, scientists, and drug development professionals.

Introduction: Chemical Profile and Significance

This compound is a bifunctional molecule of significant interest in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure combines a pyridine ring, a piperazine linker, and a Boc-protected amine. The precise control over the reactivity of the piperazine nitrogens, afforded by the Boc group, makes it a valuable building block. However, the very features that make it synthetically useful also render it susceptible to degradation if not stored under appropriate conditions. Understanding its stability profile is therefore critical to ensure reproducibility in experimental outcomes and to maintain the purity of downstream products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 348931-06-6 (also listed as 127188-33-4) | [1][2] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [2][3] |

| Molecular Weight | 277.36 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 80-84 °C | [2][4] |

| Purity | Typically ≥97% | [1][2] |

Core Stability Concerns and Degradation Pathways

The long-term stability of this compound is primarily influenced by three structural motifs: the Boc-protected amine, the piperazine ring, and the pyridine ring. Degradation can compromise sample purity, leading to the formation of impurities that may interfere with subsequent synthetic steps or biological assays.

Acid-Mediated Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5] Its primary degradation pathway is cleavage under acidic conditions, which proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the unprotected piperazine.[2]

-

Causality : The stability of the resulting tert-butyl cation drives this reaction.[2] Exposure to acidic environments—including acidic fumes in a laboratory, residual acids on glassware, or acidic impurities in solvents—can catalyze this degradation. Even seemingly neutral conditions can become acidic over time due to the absorption of atmospheric CO₂ and moisture.

Figure 1: Acid-catalyzed degradation of the Boc group.

Oxidation of the Piperazine and Pyridine Moieties

Both nitrogen-containing heterocyclic rings present potential sites for oxidation, although they exhibit different susceptibilities.

-

Piperazine Ring : Saturated amines, like those in the piperazine ring, are susceptible to oxidation.[6] Atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts, can lead to the formation of various oxidation products, including N-oxides and ring-opened byproducts.[4][7] Studies on aqueous piperazine have shown it can degrade to products like piperazinol and piperazinone.[7]

-

Pyridine Ring : The pyridine ring is an aromatic system and is generally more stable towards oxidation than the piperazine ring.[8] However, the nitrogen atom in the pyridine ring can be oxidized by strong oxidizing agents (like peroxy acids) to form a pyridine N-oxide.[3][9] While less likely under typical storage conditions, this pathway should be considered, especially if the compound is exposed to oxidizing contaminants.

Figure 2: Potential oxidative degradation pathways.

Recommended Storage and Handling Protocols

To mitigate the degradation risks detailed above, a multi-faceted approach to storage and handling is required. The following protocols are designed to preserve the compound's integrity.

Core Storage Conditions

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) . For long-term storage (>1 year), consider -20°C (Frozen) . | Reduces the rate of all chemical degradation pathways, including slow oxidation and hydrolysis. Freezer storage is recommended for reagents like BOC-ON to prolong shelf life.[10] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) . | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation of the piperazine ring and hydrolysis of the Boc group. |

| Light | Store in an amber or opaque vial in a dark location (e.g., inside a cabinet or box). | Protects the compound from photolytic degradation, which can catalyze oxidative processes. |

| Container | Use a tightly sealed, clean, and dry glass vial with a PTFE-lined cap. | Prevents ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching and contamination. A PTFE liner provides an inert seal. |

| Environment | Keep away from acids, strong oxidizing agents, and areas with acidic fumes . | Prevents acid-catalyzed deprotection and oxidative degradation.[8][11] |

Handling Procedures

Proper handling is crucial to maintain purity each time the compound is used.

-

Equilibration : Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate degradation.

-

Inert Atmosphere Handling : If possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen).

-

Dispensing : Use clean, dry spatulas and weighing instruments. Avoid introducing any contaminants into the stock container.

-

Resealing : After dispensing, flush the container headspace with an inert gas before tightly resealing the cap.

-

Aliquotting : For frequently used material, it is best practice to divide a new batch into smaller, single-use aliquots. This minimizes the number of times the primary stock container is opened, reducing the cumulative exposure to air and moisture.

Experimental Protocol: Stability Assessment via Forced Degradation

To empirically validate the stability of this compound and identify potential degradants, a forced degradation study can be performed.[12] This involves subjecting the compound to stress conditions more severe than those it would encounter during routine storage.

Objective

To identify the primary degradation products under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.

Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for these studies due to its ability to separate and quantify the parent compound and its degradation products.[11][13]

-

Suggested HPLC Parameters (starting point):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Forced Degradation Workflow

Figure 3: Workflow for conducting forced degradation studies.

Step-by-Step Stress Conditions

For each condition, a control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed sample. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14]

-

Acid Hydrolysis :

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.

-

Dilute with mobile phase for HPLC analysis.

-

Expected Outcome: Significant degradation via Boc cleavage.

-

-

Base Hydrolysis :

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with an equimolar amount of 0.1 M HCl.

-

Dilute for analysis.

-

Expected Outcome: Boc group is generally base-stable, so minimal degradation is expected compared to acid hydrolysis.[1]

-

-

Oxidative Degradation :

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute for analysis.

-

Expected Outcome: Potential formation of N-oxides on the piperazine or pyridine rings.

-

-

Thermal Degradation :

-

Store a sample of the solid compound in an oven at 80°C for 48 hours.

-

Dissolve a known quantity in solvent, dilute, and analyze.

-

Expected Outcome: May show some degradation, potentially including slow thermolytic deprotection.

-

-

Photolytic Degradation :

-

Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B guidelines) for a specified duration.

-

Analyze the solution by HPLC.

-

Expected Outcome: May catalyze oxidative degradation pathways.

-

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and drug development. Its primary vulnerabilities are acid-catalyzed cleavage of the Boc protecting group and oxidation of its nitrogen-containing heterocyclic rings. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C (or -20°C long-term) under an inert, dry, and dark atmosphere —is the most effective strategy to ensure its long-term stability and purity. Regular stability testing, guided by the principles of forced degradation, provides an empirical framework for validating these storage conditions and understanding the compound's behavior over time.

References

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. (2023). [Link]

-

Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

-

ResearchGate. What are the product of degradation from Pyridine?. (2019). [Link]

-

News-Medical.Net. Novel Techniques Improve Pharmaceutical Stability Testing. (2019). [Link]

-

Separation Science. Analytical Techniques In Stability Testing. (2025). [Link]

-

ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). [Link]

-

National Institutes of Health. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. (2019). [Link]

-

The University of Texas at Austin. Oxidation of piperazine in post-combustion carbon capture. [Link]

-

ResearchGate. Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. [Link]

-

Wikipedia. Pyridine. [Link]

-

YouTube. Heterocycles Part 2: Pyridine. (2021). [Link]

-

National Institutes of Health. Oxidative Dearomatization of Pyridines. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). [Link]

-

ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. (2024). [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsdr.org [ijsdr.org]

- 14. biomedres.us [biomedres.us]

Discovery of N-alkyl piperazine side chain based CXCR4 antagonists

An In-Depth Technical Guide to the Discovery of N-Alkyl Piperazine Side Chain-Based CXCR4 Antagonists

Abstract

The C-X-C chemokine receptor type 4 (CXCR4), with its endogenous ligand CXCL12 (stromal cell-derived factor-1, SDF-1), represents a critical signaling axis in human physiology and pathology. Its involvement in hematopoietic stem cell (HSC) homing, HIV-1 entry, and the progression of over 23 types of cancer has established it as a high-value therapeutic target.[1][2][3] Early antagonists, while validating the target, were often beset with suboptimal drug-like properties. This guide provides a detailed exploration of a successful medicinal chemistry campaign that led to the discovery of a novel series of CXCR4 antagonists. Specifically, it focuses on the strategic replacement of a flexible butylamine side chain with an N-alkyl piperazine moiety, a modification that yielded compounds with retained potency and significantly improved metabolic stability and off-target profiles. We will dissect the structure-activity relationships (SAR), provide detailed protocols for key validation assays, and illustrate the underlying scientific rationale that guided the discovery process.

The Rationale for Targeting the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 axis is a master regulator of cell trafficking.[4] Upon binding of CXCL12, CXCR4—a G-protein coupled receptor (GPCR)—initiates a cascade of intracellular signaling events.[5] This primarily occurs through Gαi protein coupling, which inhibits adenylyl cyclase and activates pathways like Phospholipase C (PLC) and Phosphoinositide-3 Kinase (PI3K).[6] Activation of PLC leads to an increase in intracellular calcium ([Ca2+]i), a key event that can be harnessed for functional assays.[7] These signaling pathways ultimately govern cellular chemotaxis, proliferation, and survival.[8][9]

In pathology, this axis is hijacked. Many cancer cells overexpress CXCR4, allowing them to follow CXCL12 gradients to organs like the bone marrow, lungs, and liver, leading to metastasis.[3][10] Furthermore, CXCR4 is a major co-receptor for T-tropic HIV-1 strains to enter and infect CD4+ T cells.[1][2] Consequently, antagonizing this receptor presents a powerful therapeutic strategy to inhibit cancer metastasis and block HIV infection.[2]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a conformational change, activating heterotrimeric G-proteins. The subsequent signaling cascade is crucial for the receptor's biological effects.

Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.

From Bicyclams to a New Scaffold: The Medicinal Chemistry Evolution

The first CXCR4 antagonist to enter clinical trials was AMD3100 (Plerixafor), a bicyclam-containing molecule.[11][12] It was initially discovered as an anti-HIV agent and later approved for mobilizing hematopoietic stem cells.[11][13][14] While a crucial proof-of-concept, AMD3100's structure presented challenges, including potential cardiotoxicity linked to metal ion coordination by the cyclam rings.[10] This spurred the search for novel, non-macrocyclic small molecules with improved pharmacological profiles.

Subsequent research led to the identification of various scaffolds, including tetrahydroisoquinoline (TIQ) derivatives.[3] One such lead compound, TIQ-15, demonstrated potent CXCR4 antagonism but was hampered by issues such as significant inhibition of the CYP450 2D6 enzyme, an undesirable trait that can lead to drug-drug interactions.[15] The butylamine side chain of TIQ-15 was identified as a potential liability. The strategic decision was made to replace this flexible, metabolically susceptible chain with a more constrained, chemically versatile N-alkyl piperazine moiety.[16][17]

Structure-Activity Relationship (SAR) of N-Alkyl Piperazine Analogs

The core innovation was the replacement of the butylamine side chain of the lead compound TIQ-15 (compound 5 in many studies) with various piperidinyl and piperazinyl alkylamine side chains.[15][16] The primary goal was to maintain or improve CXCR4 potency while mitigating off-target effects and enhancing drug-like properties.

A systematic SAR investigation revealed several key insights:

-

Piperazine vs. Piperidine: While both series were explored, the piperazine-containing compounds generally showed a better balance of properties, particularly with reduced CYP2D6 inhibition compared to piperidine analogs.[15]

-

Alkyl Linker Length: The length of the alkyl chain linking the core to the piperazine ring was critical. A propyl linker (n=3) proved to be optimal for CXCR4 potency.[15] For instance, the N-propyl piperazine analog 16 retained high potency in a calcium flux assay while showing a 10-fold reduction in CYP2D6 activity compared to the parent compound.[15]

-

Piperazine N'-Substitution: Further optimization focused on substituting the second nitrogen of the piperazine ring. This led to the discovery that small alkyl groups, such as an ethyl group, could further improve the overall profile. The N'-ethyl-N-propyl-piperazine derivative 44 emerged as a lead candidate, demonstrating an excellent combination of good CXCR4 potency, no measurable CYP450 inhibition, good membrane permeability, and high metabolic stability in human liver microsomes.[15][16][17]

The logical progression of this lead optimization is illustrated below.

Caption: Lead optimization workflow from TIQ-15 to improved N-alkyl piperazine analogs.

Summary of SAR Data

The following table summarizes the data for key compounds in the discovery series, highlighting the successful optimization of the lead scaffold.

| Compound | Side Chain | CXCR4 Ca2+ Flux IC50 (nM) | CYP2D6 Inhibition IC50 (µM) | Human Liver Microsome Stability (% remaining @ 1 hr) |

| TIQ-15 (5) | Butylamine | 2.1 | 0.8 | 18 |

| 16 | N-Propyl Piperazine | 6.8 | 8.0 | 60 |

| 37 | N-Propyl Piperazine (Benzimidazole core) | 12 | >20 | 95 |

| 44 | N'-Ethyl-N-Propyl Piperazine (TIQ core) | 11 | >20 | 85 |

Data synthesized from ACS Med Chem Lett. 2018, 9(5), 446-451.[15][16][17]

Core Experimental Protocols for Antagonist Validation

The characterization of novel CXCR4 antagonists relies on a suite of robust, self-validating in vitro assays. These assays are designed to confirm binding to the receptor, quantify functional antagonism, and assess potential liabilities.

Functional Antagonism: Calcium Mobilization Assay

This is the primary functional assay for CXCR4, as it directly measures a key downstream signaling event. The principle is to quantify the ability of a test compound to inhibit the intracellular calcium release induced by the natural ligand, CXCL12.[7]

Workflow Diagram:

Sources

- 1. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CXCR4 signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Plerixafor - Wikipedia [en.wikipedia.org]

- 13. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Moiety: A Privileged Scaffold in Modern Drug Design and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties, synthetic tractability, and the ability to favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This technical guide provides a comprehensive analysis of the multifaceted role of the piperazine moiety, elucidating the fundamental principles that make it an indispensable tool in the rational design of novel therapeutics. We will explore its impact on drug-like properties, its function as a versatile linker and pharmacophore, and its application in diverse therapeutic contexts, supported by quantitative data and key experimental insights.

Part 1: The Foundation: Physicochemical and Pharmacokinetic Advantages

The strategic incorporation of a piperazine moiety into a drug candidate is often a deliberate choice to impart specific, advantageous properties that enhance its overall performance. These benefits are directly linked to its inherent structural and chemical nature.

Modulating Physicochemical Properties

The piperazine scaffold offers medicinal chemists a powerful lever to fine-tune critical physicochemical parameters that govern a drug's behavior.

-

Basicity and pKa Control: As a diprotic base, piperazine possesses two distinct pKa values, approximately 5.35 and 9.73.[6][7][8] This dual basicity is a key feature, allowing the molecule's ionization state to be precisely modulated at physiological pH (typically 7.4).[9] At this pH, one nitrogen is often protonated, which is crucial for enhancing aqueous solubility and forming stable, crystalline salts for improved formulation.[1][10] The second nitrogen remains available for substitution, allowing for the attachment of other pharmacophoric elements without drastically altering the core's beneficial properties. The basicity can be further tuned through substitution; N-alkylation tends to slightly decrease the pKa, while adding electron-withdrawing groups like acyl or sulfonyl moieties significantly lowers it.[9]

-

Solubility and Lipophilicity Balance: The polar nature of the two nitrogen atoms generally imparts greater water solubility to parent molecules.[1][11] This is a critical advantage for improving oral bioavailability and ensuring a compound can be effectively formulated.[10][12] Piperazine's ability to be protonated enhances this effect.[] However, it also offers a semi-rigid, lipophilic backbone that contributes to membrane permeability. This balance between hydrophilicity and lipophilicity is a delicate but crucial aspect of drug design, and piperazine provides a reliable scaffold for achieving it.[6]

Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles

| Heterocycle | Structure | Typical pKa | Aqueous Solubility | Key Features |

|---|---|---|---|---|

| Piperazine | C4H10N2 | pKa1 ≈ 5.35, pKa2 ≈ 9.73[6][14] | Freely Soluble[8] | Diprotic base, enhances solubility, versatile for substitution.[1] |

| Piperidine | C5H11N | ≈ 11.22[6] | Miscible | Monoprotic, higher basicity, more lipophilic than piperazine.[6] |

| Morpholine | C4H9NO | ≈ 8.5 | Miscible | Weaker base due to the electron-withdrawing effect of oxygen. |

Optimizing Pharmacokinetics (ADME)

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is profoundly influenced by its chemical structure. The piperazine ring is a workhorse for optimizing these pharmacokinetic parameters.[5]

-

Absorption and Bioavailability: By improving aqueous solubility, the piperazine moiety can directly enhance the dissolution rate of a drug, a key factor for oral absorption.[1][10] Its ability to engage in hydrogen bonding and its balanced lipophilicity can facilitate passage across the intestinal wall.

-

Distribution: The ionization state of piperazine at physiological pH helps control a drug's volume of distribution. For drugs targeting the CNS, the ability of the piperazine ring to be transiently uncharged allows it to cross the blood-brain barrier, a feature exploited in many antipsychotic and antidepressant medications.[6][15]

-

Metabolism: The two nitrogen atoms in piperazine provide sites for metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes like CYP2D6 and CYP3A4.[6][16] While this can sometimes lead to the formation of active or even toxic metabolites, it also provides a handle for modulating the metabolic profile.[6] For instance, N-alkylation can alter the rate and site of metabolism. Understanding these metabolic pathways is crucial for avoiding drug-drug interactions.[16]

-

Excretion: The hydrophilicity conferred by the piperazine ring can facilitate renal clearance, aiding in the efficient excretion of the drug and its metabolites from the body.[6]

Part 2: The Functional Role: Pharmacodynamic Contributions

Beyond its impact on pharmacokinetics, the piperazine moiety plays a direct and active role in how a drug interacts with its biological target.

The Versatile Linker

The piperazine ring frequently serves as a semi-rigid linker connecting two or more key pharmacophoric fragments within a single molecule.[1][11] This is not merely a passive spacer; its defined chair conformation provides a predictable spatial orientation for the attached groups, which is essential for optimal binding to a target protein.[10] This structural pre-organization can reduce the entropic penalty of binding, leading to higher affinity.[] This linker capability has been exploited in a wide range of applications, from kinase inhibitors in oncology to PROTACs (Proteolysis Targeting Chimeras), where it connects a warhead to an E3 ligase ligand.[1][]

A Key Pharmacophore Element

In many drug classes, particularly those targeting the CNS, the piperazine ring is not just a scaffold but an integral part of the pharmacophore itself.[1][15]

-

Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups (if present) can be hydrogen bond donors.[1][11] This allows for potent interactions with amino acid residues in receptor binding pockets.

-

CNS Drug Design: In many antipsychotics and antidepressants, the piperazine moiety is crucial for interacting with dopamine (D2) and serotonin (5-HT) receptors.[1][6] It correctly positions aryl groups for optimal engagement, leading to the desired modulation of neurotransmitter signaling.[1][17]

Bioisosteric Replacement

In drug optimization, replacing one functional group with another that retains similar biological activity is a common strategy known as bioisosteric replacement. Piperazine is often a subject of this strategy. When properties like high basicity lead to off-target effects (e.g., hERG channel inhibition), chemists may replace a piperazine with a bioisostere like a diazabicyclo[3.2.1]octane or homopiperazine to modulate pKa and improve the safety profile.[18][19] Conversely, piperazine itself is often used as a bioisosteric replacement for other cyclic amines to enhance solubility or alter the pharmacokinetic profile.[18][20]

Part 3: Piperazine in Action: A Showcase of Therapeutic Applications

The versatility of the piperazine scaffold is best illustrated by its presence in a wide array of approved drugs across different disease areas.

Central Nervous System (CNS) Disorders

Piperazine is a dominant feature in drugs targeting the CNS.[6][21] Its ability to cross the blood-brain barrier and interact with key neurotransmitter receptors makes it an invaluable scaffold.[6]

-

Antipsychotics: Drugs like Olanzapine and Clozapine incorporate a piperazine moiety that is critical for their multi-receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors.[6]

-

Antidepressants: Many antidepressants utilize the piperazine ring to position pharmacophoric elements correctly for interaction with serotonin receptors, a key mechanism for their therapeutic effect.[15][17]

Diagram 1: Role of Piperazine in CNS Receptor Binding

Caption: Piperazine acts as a key linker in kinase inhibitors, anchoring the drug in the ATP pocket.

Infectious Diseases

The piperazine scaffold is also found in drugs used to treat infectious diseases.

-

Antivirals: Certain piperazine derivatives have shown promise as antiviral agents, including against HIV. [19][20]* Anthelmintics: Piperazine itself is used as an anthelmintic drug to treat roundworm and pinworm infections. [22]It works by causing flaccid paralysis in the worms, allowing them to be expelled from the body. [22]* Antibacterials: Ciprofloxacin, a broad-spectrum antibiotic, contains a piperazine ring that contributes to its potency and pharmacokinetic profile.

Part 4: Synthetic Strategies

The widespread use of piperazine is also due to its synthetic accessibility. [10][23]Chemists have a variety of reliable methods to introduce and modify the piperazine ring.

-

N-Alkylation: This is one of the most common methods, involving the reaction of piperazine with alkyl halides or sulfonates. [24]* Reductive Amination: This powerful reaction involves treating an aldehyde or ketone with piperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. [24]* Amide Coupling: Piperazine can be coupled with carboxylic acids using standard peptide coupling reagents (like HATU) to form amide bonds, a common strategy in linker synthesis. [25]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form N-aryl piperazines, which are key intermediates for many CNS drugs.

Diagram 3: General Drug Discovery Workflow for Piperazine-Based Candidates

Caption: A typical workflow for discovering and optimizing piperazine-containing drug candidates.

Part 5: Experimental Protocol: Potentiometric Titration for pKa Determination

Determining the pKa of a piperazine-containing compound is fundamental to understanding its behavior. Potentiometric titration is a standard and accurate method for this purpose.

Objective: To determine the two pKa values of a piperazine-containing drug candidate.

Materials:

-

Piperazine-containing compound (e.g., 0.01 M solution in water)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Deionized water

Methodology:

-

Preparation: Accurately prepare a solution of the piperazine compound of known concentration (e.g., 50 mL of a 0.01 M solution) in the beaker.

-

Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip does not contact the stir bar.

-

Initial Reading: Begin stirring at a gentle, constant speed. Record the initial pH of the solution before any titrant is added.

-

Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL or 0.2 mL).

-

Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH value.

-

Endpoint Detection: Continue the titration well past the second equivalence point. The equivalence points are identified by the regions of most rapid pH change. The pKa values are determined from the points of half-equivalence.

-

Data Analysis:

-

Plot the collected data as pH versus the volume of HCl added. This generates the titration curve.

-

Determine the first and second equivalence points (V_eq1 and V_eq2) from the inflection points of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

-

The volume at the first half-equivalence point is V_eq1 / 2. The pH at this volume is equal to pKa2 (the higher pKa value).

-

The volume at the second half-equivalence point is (V_eq1 + V_eq2) / 2. The pH at this volume is equal to pKa1 (the lower pKa value).

-

Self-Validation: The resulting titration curve should show two distinct buffer regions and two clear inflection points, characteristic of a diprotic base. The sharpness of the inflection points validates the accuracy of the titration and the purity of the compound. The calculated pKa values should be reproducible across multiple runs.

Part 6: Challenges and Future Directions

Despite its advantages, the piperazine moiety is not without its challenges.

-

hERG Inhibition: The basic nitrogen of piperazine can sometimes contribute to binding at the hERG potassium channel, which can lead to cardiotoxicity. Medicinal chemists often need to carefully design molecules to mitigate this risk, for example, by reducing basicity. [26]* Metabolic Liabilities: As mentioned, piperazine can be a site of metabolism. If this leads to rapid clearance or the formation of undesirable metabolites, it can hinder drug development. [6]* P-glycoprotein (P-gp) Efflux: Some piperazine-containing compounds can be substrates for efflux pumps like P-gp, which can limit their ability to cross biological barriers like the blood-brain barrier and reduce oral bioavailability. [][27] The future of piperazine in drug design remains bright. Its use in novel modalities like PROTACs is expanding. []Furthermore, the development of novel piperazine bioisosteres and constrained analogues continues to provide chemists with new tools to fine-tune drug properties and overcome existing challenges. [18][19]The ability to strategically harness the polypharmacology of piperazine-based compounds—their ability to interact with multiple targets—is also a promising avenue for treating complex diseases like cancer and neurodegenerative disorders. [1]

Conclusion